molecular formula C16H10BrNO2S B3306040 6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid CAS No. 926193-00-2

6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B3306040
CAS No.: 926193-00-2
M. Wt: 360.2 g/mol
InChI Key: SJOZRJUFOKUWMW-SNAWJCMRSA-N
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Description

6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid (CAS 926193-00-2) is a sophisticated quinoline derivative of significant interest in medicinal chemistry and anticancer research. This compound serves as a vital synthetic intermediate and a core structural motif for developing novel therapeutic agents. Its primary research value lies in its role as a precursor for a class of synthetic, synthetically tractable inhibitors of eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a promising target in oncology . Unlike many natural product inhibitors, this chemotype engages a novel binding pocket in the RNA groove of eIF4A, acting as an RNA-competitive, ATP-uncompetitive inhibitor to disrupt translation initiation . The molecular structure incorporates a bromo substituent at the 6-position of the quinoline ring and a (E)-2-(thiophen-2-yl)ethenyl group at the 2-position, which are critical for its bioactivity . The carboxylic acid functional group at the 4-position allows for further derivatization into esters or amides, fine-tuning the compound's properties for drug discovery programs . Researchers utilize this building block in the design and synthesis of benzimidazole-quinoline hybrids, which have shown significant in-vitro cytotoxicity against human cancer cell lines, including melanoma (A375) and breast cancer (MDA-MB-231) . This product is intended for research purposes only and is strictly not for human or veterinary use . It is offered in various packaging sizes to meet your specific research needs .

Properties

IUPAC Name

6-bromo-2-[(E)-2-thiophen-2-ylethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2S/c17-10-3-6-15-13(8-10)14(16(19)20)9-11(18-15)4-5-12-2-1-7-21-12/h1-9H,(H,19,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOZRJUFOKUWMW-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

  • Substitution: Various nucleophiles and bases can be employed to facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Hydrogen bromide derivatives.

  • Substitution: Alkyl or aryl-substituted quinolines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with varying biological activities.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its interactions with various biological targets can lead to the discovery of novel therapeutic agents.

Medicine: Research has indicated that derivatives of this compound may possess antiviral, antibacterial, and anticancer properties. These properties make it a valuable candidate for drug development and medicinal chemistry.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in binding to these targets, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Halogen Substitution Variations

Variations in halogen type (Br, Cl, F) and position significantly influence electronic properties and reactivity:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid 351327-32-7 C₁₆H₉BrClNO₂ 6-Br, 4-Cl-phenyl 378.61 Studied for safety profiles; GHS-compliant
6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid Not provided C₁₅H₁₀ClNO₃ 6-Cl, 5-Me-furan-2-yl 295.70 Intermediate in antiemetic agents
6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid Not provided C₁₅H₁₀FNO₃ 6-F, 5-Me-furan-2-yl 279.25 Enhanced solubility due to fluorine
6,8-Dibromo-2-(4-bromophenyl)quinoline-4-carboxylic acid 342017-95-2 C₁₆H₈Br₃NO₂ 6,8-Br, 4-Br-phenyl 407.06 High molecular weight; potential halogen bonding

Key Insight : Bromine enhances lipophilicity and steric bulk, while fluorine improves metabolic stability. Chlorine balances reactivity and cost-effectiveness in synthesis.

Aryl/Heteroaryl Substituent Variations

The 2-position substituent (e.g., thiophene, furan, phenyl) modulates π-π interactions and bioavailability:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 350998-05-9 C₁₅H₁₀BrNO₂S 6-Br, 5-Me-thiophen-2-yl 356.21 Improved thiophene-derived electronic effects
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid 350998-45-7 C₁₈H₁₄BrNO₂ 6-Br, 4-Et-phenyl 356.21 Ethyl group enhances lipophilicity
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid 351329-40-3 C₁₈H₁₄BrNO₄ 6-Br, 2,4-OMe-phenyl 388.20 Methoxy groups increase polarity
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxamide Not provided C₁₈H₁₄BrN₂O₂ 6-Br, 3-OMe-phenyl, carboxamide 377.23 Amide derivatives for CNS-targeting drugs

Key Insight : Thiophene and furan rings enhance π-stacking in biological targets, while methoxy or ethylphenyl groups fine-tune solubility and membrane permeability.

Functional Group Modifications

Conversion of the carboxylic acid to esters or carboxamides alters pharmacokinetics:

Compound Name CAS Number Molecular Formula Functional Group Molecular Weight (g/mol) Key Properties/Applications
Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate Not provided C₂₀H₁₆BrNO₂ Ethyl ester 382.26 Crystallizes in green blocks; ester improves oral bioavailability
6-Bromo-N-[2-(dimethylamino)ethyl]-2-(furan-2-yl)quinoline-4-carboxamide Not provided C₁₉H₁₉BrN₃O₂ Carboxamide with dimethylamino 401.28 Enhanced cellular uptake via amine moiety
6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid 2-(4-chlorophenyl)-2-oxoethyl ester Not provided C₂₅H₁₇BrClNO₃ Ester with oxoethyl chain 502.77 Dual aryl groups for multi-target inhibition

Key Insight : Esters and carboxamides are prodrug strategies to improve absorption or target specificity.

Biological Activity

6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family, characterized by its unique structure that includes a bromine atom, a thiophene moiety, and a carboxylic acid group. This compound has garnered interest due to its potential biological activities, although comprehensive studies specifically targeting its effects remain limited.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrNOS, with a molecular weight of approximately 360.2 g/mol. The structural features are as follows:

FeatureDescription
Bromine Atom Located at the 6-position of the quinoline ring
Thiophene Ring Attached via an ethenyl linkage at the 2-position
Carboxylic Acid Group Present at the 4-position of the quinoline ring

While the exact mechanism of action for this compound remains unclear, it is hypothesized that the bromine atom and thiophene ring contribute to its interaction with specific molecular targets, potentially influencing various biological pathways. The presence of these functional groups may enhance binding affinity to enzymes or receptors, similar to other quinoline derivatives .

Antibacterial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antibacterial properties. Although direct studies on this compound are scarce, related compounds have shown promising results against various bacterial strains. For instance, modifications in the quinoline structure have been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Related Quinoline Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound A (similar structure)Staphylococcus aureus64 µg/mL
Compound B (with different substitutions)Escherichia coli128 µg/mL
Compound C (related quinoline derivative)Methicillin-resistant S. aureus>256 µg/mL

These findings suggest that structural modifications can significantly influence antibacterial efficacy, which may extend to this compound.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluating a series of substituted quinolines found that certain derivatives exhibited potent activity against bacterial strains such as S. aureus and E. coli. The results indicated that modifications in side chains could enhance activity against specific strains .
  • Inhibitory Effects on Mycobacteria : Another research effort focused on quinoline derivatives demonstrated significant inhibitory effects on Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .
  • Chemical Reactivity : The compound's reactivity can be attributed to its functional groups, allowing it to undergo various chemical reactions such as nucleophilic substitutions and oxidation processes .

Q & A

Basic Synthesis and Purification

Q: What are the standard protocols for synthesizing 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid, and how can reaction completion be monitored? A: A common method involves esterification of the carboxylic acid precursor (e.g., 6-bromo-2-arylquinoline-4-carboxylic acid) with ethanol under acidic conditions. For example, concentrated sulfuric acid is added to a mixture of the precursor and absolute ethanol, followed by reflux for 15–17 hours. Reaction progress is monitored via thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1 v/v) solvent system. Post-reaction, the product is precipitated in ice, filtered, and purified via silica gel column chromatography with petroleum ether:ethyl acetate (9:1 v/v) .

Advanced Functionalization Strategies

Q: How can this compound be functionalized to synthesize derivatives like carboxamides, and what coupling agents are effective? A: Carboxamide derivatives are synthesized using peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). A typical procedure involves reacting the carboxylic acid with a 1.5-fold excess of an amino acid ester in DMF, activated by HBTU and triethylamine (TEA) at 0°C, followed by room-temperature stirring for 12 hours. This method ensures efficient amide bond formation while minimizing racemization .

Spectroscopic and Structural Characterization

Q: What spectroscopic techniques are most reliable for characterizing this compound and its derivatives? A: Key techniques include:

  • FT-IR/Raman : Identifies functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm⁻¹) and π-conjugation in the quinoline-thiophene system.
  • NMR : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., coupling constants for the ethenyl group).
  • X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for analogous ethyl ester derivatives .

Stability and Handling Precautions

Q: What are the stability concerns for this compound under ambient conditions, and how should it be stored? A: While specific stability data for this compound are limited, quinoline-carboxylic acids generally degrade under prolonged light exposure or humidity. Recommendations include:

  • Storing in airtight containers under inert gas (N₂/Ar) at –20°C.
  • Avoiding contact with moisture or strong oxidizers.
  • Using personal protective equipment (PPE) during handling, including nitrile gloves and fume hoods, as advised for structurally similar compounds .

Data Contradictions in Synthetic Routes

Q: How might researchers reconcile discrepancies in yields or purity when using different synthetic routes? A: Contradictions often arise from variations in reaction conditions. For example:

  • Acid catalysis : Sulfuric acid may enhance esterification efficiency but risks side reactions like sulfonation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve carboxamide coupling but may retain impurities.
    To resolve issues, optimize parameters (e.g., temperature, stoichiometry) systematically and validate purity via HPLC or mass spectrometry .

Computational Modeling Applications

Q: How can computational methods like molecular docking or DFT enhance understanding of this compound’s bioactivity? A: Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies (e.g., with AutoDock Vina) model interactions with biological targets, such as enzymes or receptors. For example, analogous quinoline derivatives have been docked into malaria parasite proteins to rationalize antimalarial activity .

Method Optimization for Scale-Up

Q: What strategies improve scalability while maintaining yield for this compound? A: Critical factors include:

  • Catalyst loading : Reduce HBTU usage via iterative optimization.
  • Workup efficiency : Replace column chromatography with recrystallization for bulk purification.
  • Process monitoring : Implement inline FTIR or PAT (Process Analytical Technology) to track reaction progression in real time .

Handling Hazardous Byproducts

Q: What safety measures are recommended for managing toxic byproducts (e.g., halogenated intermediates)? A: Halogenated byproducts require:

  • Ventilation : Use scrubbers to capture volatile halogen acids (e.g., HBr).
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration.
  • Exposure limits : Adhere to OSHA guidelines for bromine (PEL 0.1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid
Reactant of Route 2
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6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid

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